molecular formula C25H42O4 B1209585 Homochenodeoxycholic acid CAS No. 38636-78-1

Homochenodeoxycholic acid

Cat. No. B1209585
CAS RN: 38636-78-1
M. Wt: 406.6 g/mol
InChI Key: ZKKGBMOMGYRROF-IFJDUOSNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Homochenodeoxycholic acid is a 7-hydroxy steroid.

Scientific Research Applications

1. Therapeutic Applications in Liver Diseases

Homochenodeoxycholic acid, as a component of bile acids, is involved in several liver disease treatments. Studies have shown that bile acid derivatives like obeticholic acid, which is a potent activator of the farnesoid X nuclear receptor, are effective in treating non-alcoholic steatohepatitis (NASH) and primary biliary cirrhosis (PBC). In NASH, obeticholic acid has shown efficacy in improving liver histology, indicating its potential in managing fatty liver diseases (Neuschwander‐Tetri et al., 2015); (Hirschfield et al., 2015).

2. Cardiovascular Applications

Research has investigated the role of homocysteine, a metabolite influenced by bile acids, in cardiovascular diseases. Studies reveal that reducing homocysteine levels, possibly influenced by bile acid derivatives, can improve endothelial dysfunction in patients with coronary artery diseases (Title et al., 2000); (Doshi et al., 2001).

3. Anti-inflammatory and Antioxidant Effects

Certain bile acid derivatives, such as taurochenodeoxycholic acid, have been studied for their anti-inflammatory and antioxidant properties. For example, taurochenodeoxycholic acid has shown significant anti-arthritic effects in rat models, suggesting its potential in inflammatory diseases (Liu et al., 2011).

4. Dermatological Applications

Bile acids, including homochenodeoxycholic acid derivatives, have potential applications in skin health and anti-aging treatments. Studies indicate that formulations like folic acid loaded lipid nanocarriers show promise in delivering sustained antioxidant and anti-aging effects for the skin (Ammar et al., 2016).

5. Neurological Applications

Lichen-derived compounds, including those related to bile acids, have shown neuroactive properties, suggesting potential applications in central nervous system therapeutics. These compounds have demonstrated neurotrophic and neurogenic activities, which might be valuable in treating CNS disorders (Reddy et al., 2016).

properties

CAS RN

38636-78-1

Product Name

Homochenodeoxycholic acid

Molecular Formula

C25H42O4

Molecular Weight

406.6 g/mol

IUPAC Name

(5R)-5-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoic acid

InChI

InChI=1S/C25H42O4/c1-15(5-4-6-22(28)29)18-7-8-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,4-14H2,1-3H3,(H,28,29)/t15-,16+,17-,18-,19+,20+,21-,23+,24+,25-/m1/s1

InChI Key

ZKKGBMOMGYRROF-IFJDUOSNSA-N

Isomeric SMILES

C[C@H](CCCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

SMILES

CC(CCCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Canonical SMILES

CC(CCCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

synonyms

homoCDCA
homochenodeoxycholic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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